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Compound of Interest

Compound Name: D-Prolinol

Cat. No.: B1301034

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key spectroscopic data for D-
Prolinol, a versatile chiral building block crucial in asymmetric synthesis. The following
sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry
(MS) characteristics, offering a foundational dataset for its identification, characterization, and
application in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic
molecules. The 1H and 13C NMR data provide a detailed map of the hydrogen and carbon
framework of D-Prolinol. The data presented here is for L-Prolinol, the enantiomer of D-
Prolinol; the chemical shifts are identical for both enantiomers.

1H NMR Spectroscopic Data

The 1H NMR spectrum of D-Prolinol in CDCI3 exhibits distinct signals corresponding to the
different proton environments in the molecule.
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Chemical Shift (d)

Multiplicity Integration Assignment
ppm
~3.94 m 1H Hon C2
~3.56 m 1H H on C5a
~3.38 m 1H H on C5b
~3.21 m 1H H on Ca
~2.93 m 2H CH2 on C4
177 o aH CH2 on C3, CH2 on

Cp

13C NMR Spectroscopic Data

The proton-decoupled 13C NMR spectrum provides information on the carbon skeleton of D-

Prolinol.

Chemical Shift (&) ppm Assignment
~67.0 C5
~60.0 C2
~46.0 Ca
~28.0 C3
~25.0 C4

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of D-Prolinol, a primary alcohol and a secondary amine, will show characteristic

absorption bands for O-H, N-H, and C-O stretching vibrations.
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Wavenumber (cm-1) Vibration Type Functional Group
3400 - 3200 (broad) O-H stretch Alcohol

3350 - 3310 N-H stretch Secondary Amine
2960 - 2850 C-H stretch Alkane

1150 - 1050 C-O stretch Primary Alcohol
1150 - 1020 C-N stretch Amine

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. For D-Prolinol (molar mass: 101.15 g/mol ), the mass spectrum would show a
molecular ion peak and several characteristic fragment ions.

m/z Relative Intensity (%) Possible Fragment
101 Base Peak (100) [M]+ (Molecular lon)
70 High [M - CH20H]+

43 Medium [C3HT7]+

30 Medium [CH2NH2]+

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
presented. Specific instrument parameters may vary.

NMR Spectroscopy

o Sample Preparation: Dissolve 5-25 mg of D-Prolinol in approximately 0.7 mL of a
deuterated solvent (e.g., CDCI3, D20) in a clean NMR tube. Ensure the sample is free of

any solid particles.[1]

o Data Acquisition:
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o Place the NMR tube in the spectrometer.

o Lock the spectrometer onto the deuterium signal of the solvent.

o Shim the magnetic field to achieve homogeneity.

o For 1H NMR, acquire the spectrum using a standard pulse program.

o For 13C NMR, use a proton-decoupled pulse sequence to obtain a spectrum with singlet
peaks for each carbon.[2]

» Data Processing:
o Apply a Fourier transform to the acquired free induction decay (FID).
o Phase the resulting spectrum.

o Calibrate the chemical shift scale using the residual solvent peak or an internal standard
(e.g., TMS).

o Integrate the peaks in the 1H NMR spectrum.
IR Spectroscopy (ATR Method)
e Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.[3]

o Sample Application: Place a small drop of neat D-Prolinol liquid onto the ATR crystal,
ensuring complete coverage.[4]

o Data Acquisition: Acquire the IR spectrum over the desired range (typically 4000-400 cm-1).
[5]

o Data Processing: The instrument software will automatically ratio the sample spectrum
against the background spectrum to produce the final absorbance or transmittance
spectrum.

Mass Spectrometry (Electron lonization)
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o Sample Introduction: Introduce a small amount of the D-Prolinol sample into the mass
spectrometer, typically via direct infusion or after separation by gas chromatography.

« lonization: The sample is vaporized and then bombarded with a high-energy electron beam
(typically 70 eV) in the ion source, causing ionization and fragmentation.

e Mass Analysis: The resulting positively charged ions are accelerated and separated based
on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).[6]

o Detection: The ions are detected, and a mass spectrum is generated, plotting ion intensity
versus m/z.

Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic characterization
of a chemical sample like D-Prolinol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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